
4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as this compound (FBQ), is a quinoxalinone derivative that has been used in various scientific research applications. It is a highly potent compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. FBQ has also been studied for its potential use in the treatment of various diseases and disorders.
科学的研究の応用
Synthesis and Reactions of Quinoxaline Derivatives
Quinoxaline derivatives, including those structurally related to 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, are synthesized through reactions with various halides and undergo transformations that yield compounds with potential biological activities. The synthesis process involves the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides under specific conditions, demonstrating the compound's versatility in forming various quinoxalinone derivatives (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).
Antagonistic and Agonistic Properties
Quinoxalinone derivatives have been shown to interact with the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights the compound's relevance in studying neurotransmitter receptors and their potential therapeutic applications. The synthesis of these derivatives involves complex chemical reactions starting from basic components, leading to compounds with high affinity for the GABAA/benzodiazepine receptor (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
One-Step Synthesis of Quinazolinones
The compound is structurally related to 4(3H)-quinazolinones, which can be synthesized in a single step from 2-fluoro substituted benzoyl chlorides and 2-amino-N-heterocycles. This process demonstrates the compound's utility in generating fluorinated analogs of quinazolinones, which may have enhanced biological activity due to the incorporation of fluorine atoms (Deetz, Malerich, Beatty, & Smith, 2004).
Photophysical Properties and Application in Fluorogenic Probes
Quinoxalin-2(1H)-ones, similar in structure to the compound of interest, have been explored for their fluorescence behavior, leading to the development of a quinoxalinone-based chemoprobe for the detection of hydrogen sulfide. This application underlines the compound's potential in creating sensitive and specific tools for biological and chemical detection (Renault, Renard, & Sabot, 2017).
特性
IUPAC Name |
4-benzoyl-1-[(3-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-16-22(27)25(15-17-8-7-11-19(24)14-17)20-12-5-6-13-21(20)26(16)23(28)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFCLKMLUAYMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


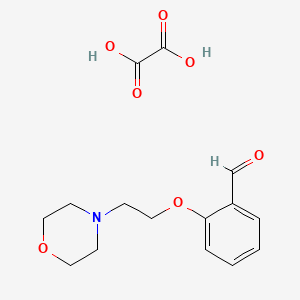
![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)
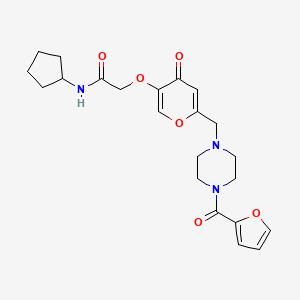
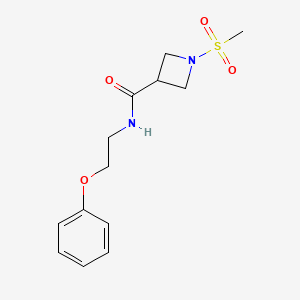
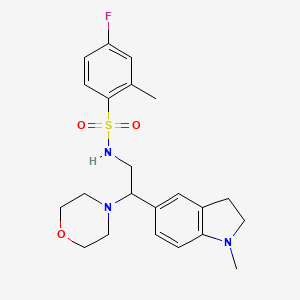
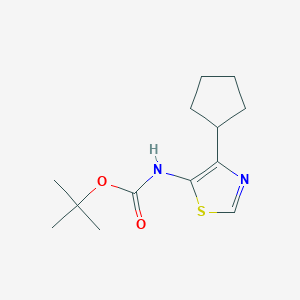
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2603333.png)
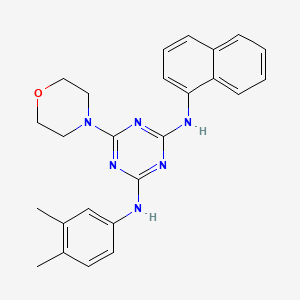
![3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2603337.png)
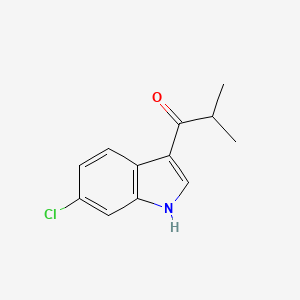

![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2603341.png)